molecular formula C21H23ClFN3O3S B2808806 N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride CAS No. 1216875-50-1

N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride

Cat. No.: B2808806
CAS No.: 1216875-50-1
M. Wt: 451.94
InChI Key: NYUXBGHZIGDIGZ-UHFFFAOYSA-N
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Description

The compound N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride features a fluorinated benzothiazole moiety linked to a dimethylaminopropyl chain and a 2,3-dihydrobenzo[b][1,4]dioxine carboxamide core. The hydrochloride salt enhances solubility, a critical factor for bioavailability .

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O3S.ClH/c1-24(2)9-4-10-25(21-23-19-15(22)5-3-6-18(19)29-21)20(26)14-7-8-16-17(13-14)28-12-11-27-16;/h3,5-8,13H,4,9-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYUXBGHZIGDIGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3=CC4=C(C=C3)OCCO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride is a synthetic compound with a complex molecular structure that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on antibacterial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C19H20ClFN4O3S, with a molecular weight of approximately 438.9 g/mol. It features a dioxine ring, a fluorobenzothiazole moiety, and a dimethylamino propyl side chain, which contribute to its biological activities.

PropertyValue
Molecular FormulaC19H20ClFN4O3S
Molecular Weight438.9 g/mol
CAS Number1215644-91-9

Antibacterial Activity

Research indicates that this compound may exhibit moderate antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . A study published in "Molecules" highlighted its potential as an antibacterial agent but noted that it was less effective than commonly used antibiotics.

Case Study: Antibacterial Efficacy

In vitro studies demonstrated that the compound inhibited the growth of specific bacterial strains, suggesting its potential for further development as an antibacterial agent. However, the exact mechanism of action remains to be fully elucidated.

The mechanism through which this compound exerts its biological effects likely involves interactions with specific molecular targets such as enzymes or receptors. Preliminary studies suggest that it may interfere with bacterial cell wall synthesis or inhibit key metabolic pathways. Further research is needed to clarify these interactions.

Pharmacological Potential

The compound's structural components are reminiscent of other benzothiazole derivatives known for their diverse pharmacological activities. Benzothiazoles are recognized for their roles in drug development due to their ability to modulate various biological targets .

Synthesis and Interaction Studies

The synthesis of this compound typically involves multi-step chemical reactions that ensure high purity and yield. Interaction studies focusing on binding affinities to biological targets are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound.

Comparative Analysis with Related Compounds

Similar compounds have shown significant biological activities. For instance, benzothiazole derivatives have been documented to possess antimicrobial and anti-inflammatory properties . A comparative analysis can provide insights into the potential applications of this compound in medicinal chemistry.

Table 2: Biological Activities of Related Compounds

Compound NameActivity TypeReference
BenzothiazoleAntimicrobial
2-(4-aminophenyl) benzothiazoleAntitumor
N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochlorideAntibacterial

Scientific Research Applications

Antibacterial Activity

Research indicates that this compound may possess antibacterial properties. A study published in "Molecules" assessed its activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings showed moderate antibacterial activity, though not as effective as commonly used antibiotics. Further investigations are necessary to elucidate its mechanism of action and efficacy in vivo, as well as to explore the potential for developing resistance .

Medicinal Chemistry

The compound's structural components suggest potential applications in drug design and development. The presence of the dimethylamino group may enhance solubility and bioavailability, which are critical factors in drug formulation. Additionally, the fluorobenzothiazole moiety could contribute to the compound's interaction with biological targets, potentially leading to novel therapeutic agents .

Environmental Studies

Due to the increasing concern over pharmaceuticals in the environment, compounds like N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride are being studied for their degradation pathways and environmental impact. Understanding how such compounds degrade can inform strategies for mitigating their presence in ecosystems .

Case Study 1: Antibacterial Efficacy

A detailed investigation into the antibacterial efficacy of this compound revealed that while it showed some activity against specific strains, its effectiveness was limited compared to traditional antibiotics. This study highlighted the need for further research into optimizing its structure for enhanced antibacterial properties.

Case Study 2: Drug Development Potential

Another study explored the potential of similar compounds in drug development, focusing on their pharmacokinetic properties. The findings suggested that modifications to the molecular structure could lead to improved therapeutic profiles and reduced side effects.

Data Table: Summary of Research Findings

Study FocusFindingsRecommendations
Antibacterial ActivityModerate activity against Staphylococcus aureus and Escherichia coliFurther studies on mechanism and resistance
Medicinal ChemistryPotential for drug design due to structural featuresStructural optimization for better efficacy
Environmental ImpactNeed for understanding degradation pathwaysResearch on environmental persistence

Comparison with Similar Compounds

Structural Features

The target compound shares structural homology with several analogs, differing primarily in substituents and core heterocycles. Key comparisons include:

Compound Core Structure Substituents Molecular Weight Key Functional Groups
Target Compound 2,3-Dihydrobenzo[b][1,4]dioxine 4-Fluorobenzo[d]thiazol, dimethylaminopropyl ~463 g/mol (est.) Fluorine, dioxine oxygen, benzothiazole
Analog 1 (CAS 1052530-89-8) Benzo[d]thiazole 4-Methoxybenzo[d]thiazol, dimethylaminopropyl 463.0 g/mol Methoxy, benzothiazole
Analog 2 (CAS 1052541-49-7) Propanamide 6-Fluorobenzo[d]thiazol, 3-phenylpropanamide ~464 g/mol (est.) Fluorine, phenylpropanamide

Key Observations :

  • Fluorine Position : The target compound’s 4-fluorobenzo[d]thiazol group contrasts with Analog 2’s 6-fluoro substitution. Fluorine’s electron-withdrawing effects may alter binding affinity and metabolic stability .
  • Core Heterocycle: The dihydrodioxine ring in the target compound introduces rigidity and oxygen-based polarity, unlike Analog 2’s flexible propanamide chain or Analog 1’s non-oxygenated benzothiazole core .

Physicochemical Properties

  • Solubility : The hydrochloride salt in the target compound and analogs improves aqueous solubility, critical for drug delivery.
  • Lipophilicity : The dihydrodioxine’s oxygen atoms may reduce logP compared to Analog 2’s phenylpropanamide, which is more lipophilic due to the aromatic ring .
  • Stability : The 4-fluoro group in the target compound could enhance resistance to oxidative metabolism compared to Analog 1’s methoxy group, which is susceptible to demethylation .

Bioactivity and Binding Interactions

  • Enzyme Inhibition : Analog 1’s benzothiazole core resembles inhibitors of kinases or histone deacetylases (HDACs), suggesting the target compound may share similar targets .
  • Fluorine Effects : The 4-fluoro substitution in the target compound may optimize π-π stacking or hydrogen bonding in enzyme active sites, as seen in fluorinated kinase inhibitors .
  • Dihydrodioxine Contribution : The oxygen-rich dihydrodioxine could mimic natural substrates in oxygenase or oxidase enzymes, a feature absent in Analog 2 .

Q & A

Q. Table 1: Structural Analogs and Bioactivity

Compound NameKey SubstituentIC50 (Kinase X)Reference
[Target Compound]4-Fluorobenzo[d]thiazole12 nM
Analog A4-Nitrobenzamide45 nM
Analog B6-Methoxybenzo[d]thiazole210 nM

What computational strategies predict reactivity for derivative synthesis?

Methodological Answer:

  • Reaction path modeling : Use density functional theory (DFT) to simulate nucleophilic attack sites on the fluorobenzo[d]thiazole ring. Software: Gaussian 16 with B3LYP/6-31G* basis set .
  • Machine learning : Train models on existing reaction databases (e.g., Reaxys) to predict optimal conditions for introducing morpholino or imidazole substituents .

How to elucidate the mechanism of action in kinase inhibition?

Methodological Answer:

  • Kinase profiling : Use a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify primary targets. Prioritize kinases with <50 nM binding affinity .
  • Molecular docking : Perform AutoDock Vina simulations to model interactions between the compound’s dihydrobenzo[b][1,4]dioxine moiety and ATP-binding pockets .

What strategies address stability issues in long-term bioassays?

Methodological Answer:

  • Lyophilization : Prepare lyophilized aliquots in trehalose (5% w/v) to stabilize the compound at -80°C for >6 months .
  • In situ stabilization : Add antioxidants (e.g., 0.1% ascorbic acid) to cell culture media to prevent oxidative degradation .

How to ensure reproducibility in multi-step synthesis across labs?

Methodological Answer:

  • Detailed protocols : Specify exact equivalents (e.g., 1.05 eq of 4-fluorobenzo[d]thiazol-2-amine) and inert atmosphere requirements (Argon vs. N2) .
  • Inter-lab validation : Share batch samples for cross-characterization via LC-MS and NMR to align analytical benchmarks .

What are the implications of fluorobenzo[d]thiazole substitution patterns on bioactivity?

Methodological Answer:

  • SAR studies : Synthesize derivatives with electron-withdrawing (e.g., -NO2) or donating (-OCH3) groups at the 4-position. Compare logP and IC50 values to correlate lipophilicity with membrane permeability .

How to design synergistic combination therapies using this compound?

Methodological Answer:

  • Checkerboard assays : Test pairwise combinations with standard chemotherapeutics (e.g., doxorubicin) to calculate fractional inhibitory concentration (FIC) indices. Synergy defined as FIC ≤0.5 .
  • Pathway analysis : Use RNA-seq to identify co-targeted pathways (e.g., PI3K/AKT/mTOR) for rational combination design .

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